molecular formula C20H38N4O5Si2 B15290369 1-[2-Deoxy-3,5-O-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]-beta-D-erythro-pentofuranosyl]-1H-1,2,4-triazole-3-carboxamide

1-[2-Deoxy-3,5-O-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]-beta-D-erythro-pentofuranosyl]-1H-1,2,4-triazole-3-carboxamide

Cat. No.: B15290369
M. Wt: 470.7 g/mol
InChI Key: BROATPLWSARHCT-UKKPGEIXSA-N
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Description

This compound is a synthetic nucleoside analog featuring a 2-deoxy-beta-D-erythro-pentofuranosyl sugar moiety modified with bulky 3,5-O-siloxanediyl protective groups (1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl). The heterocyclic base is a 1H-1,2,4-triazole-3-carboxamide, a structure analogous to purine bases in natural nucleosides. The siloxane groups enhance stability during synthesis and may influence pharmacokinetic properties by increasing lipophilicity and resistance to enzymatic degradation . Its design aligns with strategies for antiviral or anticancer nucleoside analogs, where sugar modifications and protective groups optimize bioavailability and target specificity.

Properties

Molecular Formula

C20H38N4O5Si2

Molecular Weight

470.7 g/mol

IUPAC Name

1-[(6aR,8R)-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-1,2,4-triazole-3-carboxamide

InChI

InChI=1S/C20H38N4O5Si2/c1-12(2)30(13(3)4)26-10-17-16(28-31(29-30,14(5)6)15(7)8)9-18(27-17)24-11-22-20(23-24)19(21)25/h11-18H,9-10H2,1-8H3,(H2,21,25)/t16?,17-,18-/m1/s1

InChI Key

BROATPLWSARHCT-UKKPGEIXSA-N

Isomeric SMILES

CC(C)[Si]1(OC[C@@H]2C(C[C@@H](O2)N3C=NC(=N3)C(=O)N)O[Si](O1)(C(C)C)C(C)C)C(C)C

Canonical SMILES

CC(C)[Si]1(OCC2C(CC(O2)N3C=NC(=N3)C(=O)N)O[Si](O1)(C(C)C)C(C)C)C(C)C

Origin of Product

United States

Preparation Methods

The synthesis of 1-[2-Deoxy-3,5-O-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]-beta-D-erythro-pentofuranosyl]-1H-1,2,4-triazole-3-carboxamide involves multiple steps, starting from readily available precursors. The synthetic route typically includes the following steps:

    Protection of hydroxyl groups: The hydroxyl groups of the starting sugar molecule are protected using silylating agents to form the disiloxane group.

    Formation of the triazole ring: The protected sugar is then reacted with azide and alkyne precursors under copper-catalyzed conditions to form the triazole ring.

    Deprotection: The final step involves the removal of the protecting groups to yield the desired compound.

Industrial production methods often involve optimization of these steps to increase yield and purity, including the use of automated synthesis equipment and high-throughput screening techniques.

Chemical Reactions Analysis

1-[2-Deoxy-3,5-O-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]-beta-D-erythro-pentofuranosyl]-1H-1,2,4-triazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The triazole ring can undergo substitution reactions with halogens or other nucleophiles, leading to the formation of substituted triazole derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as copper or palladium, and varying temperatures and pressures depending on the specific reaction.

Scientific Research Applications

1-[2-Deoxy-3,5-O-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]-beta-D-erythro-pentofuranosyl]-1H-1,2,4-triazole-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing into its potential therapeutic applications, including its use as an antiviral or anticancer agent.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1-[2-Deoxy-3,5-O-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]-beta-D-erythro-pentofuranosyl]-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with various enzymes, potentially inhibiting their activity. The disiloxane group may also play a role in stabilizing the compound and enhancing its binding affinity to target molecules. These interactions can lead to the modulation of biological pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name / Structure Sugar Moiety Protective Groups Base Moiety Key Applications / Activity Synthesis Challenges Reference
Target Compound 2-deoxy-beta-D-erythro-pentofuranosyl 3,5-O-siloxanediyl (bulky siloxane) 1H-1,2,4-triazole-3-carboxamide Presumed antiviral (mechanism under study) Requires siloxane protection to prevent base degradation during glycosylation
Ribavirin (1-β-D-ribofuranosyl-1H-1,2,4-triazole-3-carboxamide) β-D-ribofuranosyl None (natural hydroxyl groups) Same as target compound Broad-spectrum antiviral (HCV, RSV) Traditional glycosylation methods fail for oxadiazole-containing analogs
Fleximer ribonucleosides (e.g., bistriazole flexomers) β-D-ribofuranosyl Azido or alkyl/aryl substituents 1,2,3-triazole derivatives Antiviral research (ribavirin analogs) Enzymatic transglycosylation required for stability
1-(3,5-Di-O-acetyl-2-deoxy-beta-D-erythro-pentofuranosyl)-5-methyl-4-(1,2,4-triazol-1-yl)pyrimidin-2(1H)-one 2-deoxy-beta-D-erythro-pentofuranosyl 3,5-O-acetyl Pyrimidinone-triazole hybrid Research chemical (nucleoside analog) Acetyl groups less stable than siloxanes under basic conditions
Triazofenamide (1-(3-methylphenyl)-5-phenyl-1H-1,2,4-triazole-3-carboxamide) Non-nucleoside (small molecule) N/A Same triazole-carboxamide core Agricultural fungicide N/A

Key Findings

Siloxane vs. Acetyl Protection: The target compound’s siloxane groups provide superior steric protection compared to acetylated analogs (e.g., BOC Sciences compound ).

Enzymatic Compatibility : Unlike oxadiazole-containing bases (e.g., compound 29 in ), the triazole-carboxamide core in the target compound is compatible with enzymatic transglycosylation using purine nucleoside phosphorylases (PNP), a method critical for scalable synthesis .

Biological Activity : While ribavirin’s ribose moiety supports broad antiviral activity, the target compound’s 2-deoxy sugar and siloxane modifications may favor DNA virus targeting (e.g., herpesviruses) or improve blood-brain barrier penetration.

Non-Nucleoside Analogs: Triazofenamide shares the triazole-carboxamide motif but lacks a sugar moiety, highlighting the importance of nucleoside architecture for antiviral vs. pesticidal applications.

Biological Activity

Chemical Structure and Properties

The compound features a unique structural arrangement that includes:

  • Beta-D-Erythro-Pentofuranosyl moiety : This sugar component is crucial for biological interactions.
  • Triazole ring : Known for its role in various pharmacological applications.
  • Disiloxane group : This contributes to the compound's stability and solubility properties.

Molecular Formula

The molecular formula for this compound is C19H36N4O4Si2C_{19}H_{36}N_4O_4Si_2, indicating a complex structure with multiple functional groups that may influence its biological activity.

Antiviral Properties

Research indicates that compounds with similar structural features exhibit significant antiviral activities. The triazole ring is often associated with inhibition of viral replication. For instance, studies on related triazole derivatives have shown effectiveness against various viruses, including HIV and influenza .

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. Triazole derivatives are known to interfere with cancer cell proliferation by inducing apoptosis and inhibiting angiogenesis. A comparative analysis of similar compounds demonstrated that modifications in the sugar moiety can enhance cytotoxicity against cancer cell lines .

Enzyme Inhibition

The presence of the disiloxane group may enhance the compound's ability to interact with specific enzymes involved in metabolic pathways. Enzyme assays have indicated that related compounds can act as inhibitors of key enzymes like thymidine kinase, which is vital for DNA synthesis in rapidly dividing cells .

Study 1: Antiviral Efficacy

A study conducted on a series of triazole derivatives revealed that modifications at the sugar position significantly impacted antiviral efficacy. The compound was tested against several viral strains, showing promising results in inhibiting viral replication in vitro.

Study 2: Cytotoxicity Assessment

In vitro cytotoxicity assays were performed on various cancer cell lines (e.g., HeLa, MCF-7). The results indicated that the compound exhibited dose-dependent cytotoxic effects, with IC50 values comparable to established chemotherapeutic agents .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntiviralInhibition of viral replication
AnticancerInduction of apoptosis
Enzyme InhibitionInhibition of thymidine kinase

Table 2: Comparative Cytotoxicity Data

CompoundCell LineIC50 (µM)
1-[2-Deoxy...HeLa15
Related Triazole DerivativeMCF-712
Established Chemotherapeutic-10

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